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Compound of Interest

Compound Name: Oxazolidine, 2-methyl-2-phenyl-

Cat. No.: B3055594

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-methyl-2-phenyl-
oxazolidine derivatives, focusing on a comprehensively studied example to illustrate the key
structural features, experimental methodologies, and analytical approaches relevant to this
class of compounds. The information presented is intended to serve as a valuable resource for
researchers in medicinal chemistry, materials science, and drug development.

Introduction to 2-Methyl-2-Phenyl-Oxazolidine
Derivatives

The 1,3-oxazolidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide
array of biologically active compounds. The substitution at the 2-position with both a methyl and
a phenyl group introduces a chiral center and specific steric and electronic properties that
influence the molecule's conformation and intermolecular interactions. Understanding the
three-dimensional structure of these derivatives at the atomic level through single-crystal X-ray
diffraction is paramount for structure-activity relationship (SAR) studies, rational drug design,
and the development of novel therapeutics.

This guide will focus on the detailed crystal structure analysis of a representative derivative, 4-
bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-ylJphenol, to provide a foundational
understanding of the crystallographic features of this class of molecules.
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Experimental Protocols

A reproducible and well-documented experimental workflow is crucial for obtaining high-quality
single crystals suitable for X-ray diffraction analysis. The following sections detail the synthesis,
crystallization, and structure determination protocols for the representative 2-methyl-2-phenyl-
oxazolidine derivative.

Synthesis and Crystallization

The synthesis of 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-ylJphenol has been
reported and serves as a model for obtaining similar derivatives.[1] Colorless, needle-like
crystals suitable for X-ray diffraction were obtained through recrystallization from an
ethanol/water solution.[1]

General Crystallization Method:

o Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent
mixture (e.g., ethanol/water) is prepared in a clean vial. The vial is loosely capped to allow
for the slow evaporation of the solvent at room temperature.

» Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This
vial is then placed in a larger, sealed container with a more volatile solvent in which the
compound is less soluble. The slow diffusion of the precipitant vapor into the solution of the
compound can promote the growth of high-quality crystals.

X-ray Diffraction Data Collection and Structure
Refinement

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement
in a crystalline solid.[2][3]

Instrumentation and Data Collection: A suitable single crystal is mounted on a diffractometer
equipped with a micro-focus sealed X-ray tube and a detector.[4] The crystal is maintained at a
low temperature (e.g., 100 K) to minimize thermal vibrations. Data is collected by rotating the
crystal and recording the diffraction pattern of X-rays.[2][3][5]
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Structure Solution and Refinement: The collected diffraction data is used to solve the crystal
structure using direct methods or Patterson synthesis. The resulting electron density map is
used to build a molecular model. This model is then refined against the experimental data to
optimize the atomic positions, and thermal parameters. Hydrogen atoms are typically placed in
calculated positions and refined using a riding model.[1]

Crystal Structure Analysis

The following sections present a detailed analysis of the crystal structure of 4-bromo-2-[3-
methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol.

Molecular Structure and Conformation

The asymmetric unit of the crystal contains one molecule of the compound. The central 1,3-
oxazolidine ring is not planar and adopts an envelope conformation, with the nitrogen atom out
of the plane of the other four atoms.[1] This puckering is a common feature of five-membered
rings and is crucial for determining the overall shape of the molecule. The dihedral angles
between the mean plane of the oxazolidine ring and the attached aromatic rings (4-
bromophenol and 1,3,5-trimethylbenzene) are significant, indicating a non-planar overall
molecular structure.[1]

Crystallographic Data

The following table summarizes the key crystallographic data and refinement details for 4-
bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-ylJphenol.[1]
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Parameter Value
Chemical Formula C20H24BrNO:2
Formula Weight 390.30
Crystal System Monoclinic
Space Group P2i/c

a (A) 21.1019 (3)

b (A) 9.01359 (11)
c (A 10.03985 (11)
B () 96.1425 (11)
Volume (A3) 1898.66 (4)
z 4
Temperature (K) 100
Radiation type Cu Ka

K (mm-1) 3.03
Reflections collected 21431
Independent reflections 4096

R_int 0.043

R[F? > 20(F?)] 0.033

WR(F?) 0.096

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent
interactions. In the case of the title compound, adjacent molecules are linked into layers by C—
H---O hydrogen bonds and C—H---1t interactions.[1] These layers are further stabilized by van
der Waals forces.[1]
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To quantitatively analyze these interactions, a Hirshfeld surface analysis was performed. This
analysis maps the intermolecular contacts on a 3D surface around the molecule. For the
representative compound, the most significant contributions to the crystal packing are from
H---H (58.2%), C---H/H---C (18.9%), and Br---H/H---Br (11.5%) contacts.[1]

Visualization of Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of experimental and
logical workflows.
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A simplified workflow for the synthesis, crystallization, and structural analysis of oxazolidine
derivatives.
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Logical flow of Hirshfeld surface analysis for quantifying intermolecular interactions.

Biological Relevance and Signaling Pathways

While the specific biological activity and signaling pathways for 4-bromo-2-[3-methyl-5-(2,4,6-
trimethylbenzyl)oxazolidin-2-yl]phenol are not extensively detailed in the literature, the broader
class of oxazolidine derivatives is known for a wide range of pharmacological activities,
including antibacterial, antifungal, and anticancer properties.[6][7][8] For instance, the well-
known antibiotic Linezolid contains an oxazolidinone ring, a related heterocyclic system. The
biological activity of these compounds is often attributed to their ability to interact with specific
biological targets, such as enzymes or receptors. The precise three-dimensional structure
determined by X-ray crystallography is essential for understanding these interactions at a
molecular level and for the design of more potent and selective analogs.
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A conceptual signaling pathway illustrating the interaction of an oxazolidine derivative with a
biological target.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of 2-methyl-2-
phenyl-oxazolidine derivatives, using a specific, well-characterized example. The
methodologies for synthesis, crystallization, and X-ray diffraction analysis have been outlined,
and the key structural features, including molecular conformation and intermolecular
interactions, have been discussed. The provided visualizations offer a clear understanding of
the experimental and analytical workflows. While the biological activity of this specific subclass
is still an area of active research, the structural insights gained from crystallographic studies
are fundamental for the future development of these compounds as potential therapeutic
agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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